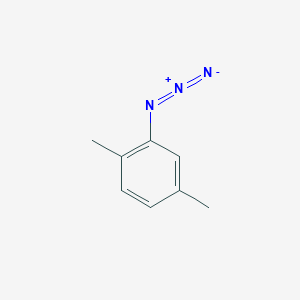

2-Azido-1,4-dimethylbenzene

Description

Historical Context and Evolution of Azidoarene Chemistry

The journey of azidoarene chemistry began in the 19th century with the synthesis of phenyl azide (B81097) by Peter Griess in 1864. nobelprize.orgcolab.ws This discovery laid the groundwork for the exploration of organic azides. A few decades later, in 1893, Arthur Michael utilized phenyl azide in a reaction with an alkyne, marking an early example of the cycloaddition reactions that would become central to the utility of this class of compounds. nobelprize.org

The understanding of azide reactivity was further deepened in the 1930s when the dipolar nature of alkyl azides was described, providing insight into their electronic structure. nobelprize.org However, it was the extensive work on 1,3-dipolar cycloadditions around 1960 that truly defined the mechanistic framework for many azide reactions. nobelprize.org

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the applications of azidoarenes, driven by their use as photoaffinity labels and in the development of high-energy materials. at.ua A pivotal moment in the evolution of azidoarene chemistry was the advent of "click chemistry," a concept introduced in the early 2000s. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a prime example of this concept, revolutionizing the synthesis of 1,2,3-triazoles and finding widespread use in drug discovery, polymer science, and chemical biology. baseclick.eursc.org This has led to the development of various azido-compounds for specific applications, including the synthesis of complex molecules and materials. mdpi.com

Significance of Azide Functional Group in Aromatic Systems

The azide functional group (-N₃) is a high-energy moiety that imparts a unique set of properties to aromatic systems. baseclick.eu Its structure can be represented by several resonance forms, which explain its electronic behavior and reactivity. mdpi.com The azide group is considered a pseudohalogen, and organic azides share some similarities with organic halogen compounds. at.ua

In aromatic substitution reactions, the azide group typically acts as an ortho- and para-directing substituent. at.uamdpi.com Electronically, the azide group is considered to be inductively withdrawing. researchgate.net This electronic nature influences the reactivity of the aromatic ring and the azide itself.

The azide group is a versatile functional handle for a variety of chemical transformations:

Cycloaddition Reactions: Aryl azides readily participate in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This reaction is the cornerstone of click chemistry. baseclick.eu Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for these transformations, which is particularly valuable in biological systems. semanticscholar.org

Reduction to Amines: The azide group can be easily reduced to a primary amine (NH₂) through methods like catalytic hydrogenation or reaction with phosphines (Staudinger reaction). mdpi.com This provides a mild and efficient way to introduce an amino group into an aromatic ring.

Nitrene Formation: Upon thermal or photochemical activation, aryl azides can extrude a molecule of nitrogen (N₂) to generate highly reactive nitrene intermediates. scielo.br These nitrenes can then undergo a variety of reactions, including C-H insertion and cyclization, leading to the formation of new heterocyclic systems. mdpi.com

The azide group's ability to undergo these clean and efficient reactions makes it an invaluable tool in the synthesis of pharmaceuticals, polymers, and other advanced materials. colab.wsbaseclick.eu

Scope and Research Focus on 2-Azido-1,4-dimethylbenzene

Research on this compound is primarily centered on its utility as a synthetic intermediate in organic chemistry. chemsrc.com The presence of the two methyl groups on the benzene (B151609) ring provides specific steric and electronic properties that can be exploited in various reactions.

The primary areas of research involving this compound include:

Synthesis of Heterocyclic Compounds: The azide functionality is a key precursor for the synthesis of nitrogen-containing heterocycles. For instance, its reaction with alkynes via CuAAC leads to the formation of specifically substituted 1,2,3-triazoles.

Precursor for Substituted Anilines: The reduction of the azido (B1232118) group in this compound provides a straightforward route to 2-amino-p-xylene, a valuable building block in the synthesis of more complex molecules. chemsrc.com

Studies on Reaction Mechanisms: The specific substitution pattern of this compound makes it a useful substrate for studying the mechanisms of reactions involving aryl azides, such as cycloadditions and nitrene insertions.

The compound's properties are summarized in the table below:

| Property | Value |

| CAS Number | 35774-21-1 sigmaaldrich.com |

| Molecular Formula | C₈H₉N₃ nih.gov |

| Molecular Weight | 147.18 g/mol nih.gov |

| Appearance | Yellow to orange solid cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYOVLOYHXHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562793 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35774-21-1 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Azido 1,4 Dimethylbenzene

1,3-Dipolar Cycloaddition Reactions

The azide (B81097) functional group is a cornerstone of 1,3-dipolar cycloaddition chemistry, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgwikipedia.org Organic azides, including aryl azides like 2-azido-1,4-dimethylbenzene, react with various unsaturated partners known as dipolarophiles (e.g., alkynes and alkenes) to yield triazole or triazoline products, respectively. wikipedia.org The classical Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers, which limits its efficiency. wikipedia.org To overcome these limitations, catalyzed and strain-promoted variations have been developed, dramatically expanding the scope and utility of this transformation. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. wikipedia.orgresearchgate.net This reaction unites an azide, such as this compound, with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. researchgate.netnih.gov This transformation represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal reaction. organic-chemistry.org

Regioselectivity and Stereochemical Control in Triazole Formation

A defining feature of CuAAC is its exceptional regioselectivity. While the uncatalyzed Huisgen cycloaddition of an aryl azide with a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed variant directs the reaction to form the 1,4-isomer with near-perfect fidelity. wikipedia.orgnih.gov This control stems from the reaction mechanism, where the copper(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, ensuring the formation of the 1,4-disubstituted product. rsc.org

In contrast, ruthenium-based catalysts (RuAAC) promote the formation of the opposite regioisomer, the 1,5-disubstituted triazole, highlighting the crucial role of the metal catalyst in dictating the reaction's outcome. wikipedia.orgorganic-chemistry.org

Influence of Catalytic Systems and Ligand Architectures on Reaction Efficiency

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. The active catalyst is the copper(I) ion, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate, or by using a Cu(I) salt such as CuI directly. wikipedia.orgorganic-chemistry.org

Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and enhancing reaction rates. wikipedia.orgnih.gov A variety of ligands have been developed, with nitrogen-based ligands being particularly effective.

Table 1: Common Catalytic Systems and Ligands for CuAAC

| Catalyst/Precursor | Reducing Agent (if needed) | Ligand Example | Key Features |

| CuSO₄ | Sodium Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | Prevents Cu(I) disproportionation; improves reaction outcome. wikipedia.org |

| CuI | None | N,N-Diisopropylethylamine (DIPEA) | Acts as both a base and a ligand. organic-chemistry.org |

| Cu/Fe Bimetallic NPs | None | None | Heterogeneous catalyst, allows for low copper contamination in the product. organic-chemistry.org |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | None | Internal (NHC-based) | Highly active polynuclear complex, effective at very low catalyst loadings. acs.org |

The choice of ligand can significantly impact reaction kinetics. For instance, N-heterocyclic carbene (NHC) ligands have been shown to form highly active copper complexes that can catalyze the reaction at very low loadings (ppm levels). acs.org Similarly, the development of recoverable and reusable catalytic systems, often immobilized on polymeric or inorganic supports, addresses concerns about copper contamination in the final product. mdpi.com

Detailed Mechanistic Pathways of CuAAC Involving Aryl Azides

The mechanism of CuAAC is not a concerted cycloaddition but a stepwise process, a key distinction from the thermal Huisgen reaction. rsc.org DFT calculations and experimental studies have elucidated the following general pathway: nih.govnih.govrsc.org

Formation of Copper Acetylide: The reaction initiates with the coordination of the Cu(I) ion to the terminal alkyne, followed by deprotonation (often facilitated by a base) to form a highly nucleophilic copper-acetylide species. wikipedia.orgnih.gov Some studies suggest that polynuclear copper acetylide complexes may be the active catalytic species. nih.gov

Coordination and Cyclization: The aryl azide, like this compound, then coordinates to the copper center. The terminal nitrogen of the azide attacks the now-activated alkyne carbon. nih.gov This leads to the formation of a six-membered copper-containing intermediate.

Ring Contraction and Product Formation: This intermediate undergoes ring contraction and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole ring.

Catalyst Regeneration: The product dissociates, regenerating the Cu(I) catalyst for the next cycle. wikipedia.org

This stepwise, metal-mediated pathway has a significantly lower activation barrier than the concerted thermal cycloaddition, accounting for the dramatic rate increase and high regioselectivity. nih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Aryl Azides

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction relies on the inherent ring strain of a cycloalkyne to accelerate the cycloaddition with an azide, proceeding without the need for a metal catalyst. magtech.com.cnd-nb.info The driving force is the release of this strain as the alkyne rehybridizes during the formation of the triazole ring. thieme-connect.de

The reactivity in SPAAC is a function of both the cycloalkyne's strain and the azide's electronic properties. thieme-connect.desynaffix.com For aryl azides, electron-withdrawing substituents can increase the reaction rate with certain cyclooctynes. synaffix.com This is attributed to a shift in the reaction mechanism towards an inverse-electron-demand pathway, where the HOMO of the alkyne interacts with the LUMO of the electron-deficient azide. thieme-connect.desynaffix.com While specific kinetic data for this compound is scarce, its electronic nature (possessing electron-donating methyl groups) would influence its reactivity profile with various strained alkynes.

Table 2: Representative Cycloalkynes Used in SPAAC and Their Reactivity Trends

| Cycloalkyne | Abbreviation | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Bicyclo[6.1.0]non-4-yne | BCN | ~0.3 - 2.9 | Reactivity is highly sensitive to the azide's electronic nature. synaffix.comnih.gov |

| Dibenzocyclooctyne | DIBO | ~0.1 | Stable and widely used. magtech.com.cn |

| Azadibenzocyclooctyne | ADIBO / DIBAC | ~1.0 | Increased reactivity due to electronic tuning and strain. nih.govnih.gov |

| Difluorinated Cyclooctyne (B158145) | DIFO | >1.0 | Fluorine substitution enhances reactivity. magtech.com.cn |

Thermal Azide-Alkene Cycloaddition Reactions and Triazoline Intermediates

Aryl azides can also undergo thermal 1,3-dipolar cycloadditions with alkenes to form Δ²-1,2,3-triazoline intermediates. rsc.orgrsc.org Unlike the highly stable aromatic triazoles formed from alkynes, triazolines are generally less stable and can undergo further reactions. rsc.org The reaction of this compound with an alkene would be expected to follow this pattern.

The cycloaddition is typically a concerted process, but its regioselectivity is influenced by the electronic properties of both the azide and the alkene. rsc.org The resulting triazoline can be stable and isolable, particularly when formed from electron-rich alkenes like enamines. diva-portal.orgrsc.org However, in many cases, the triazoline intermediate is transient and decomposes, often through the extrusion of dinitrogen (N₂), to yield products such as aziridines or imines. rsc.orgacs.org The specific decomposition pathway is highly dependent on the substituents on the triazoline ring and the reaction conditions. rsc.org

For example, thermolysis of azidoalkyl vinyl bromides leads to unstable triazolines that eliminate N₂ and HBr to afford cyclic imines. acs.org The development of methodologies using deep eutectic solvents has shown promise in allowing for the straightforward, multi-gram synthesis and isolation of a wide range of triazolines from thermal azide-alkene cycloadditions. rsc.orgrsc.org

Reactivity with Other Dipolarophiles (e.g., Nitriles, Isocyanides)

Organic azides, including this compound, are known to participate in 1,3-dipolar cycloaddition reactions. numberanalytics.com In these reactions, the azide acts as a 1,3-dipole, reacting with a variety of unsaturated compounds known as dipolarophiles. While the Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a widely recognized reaction, their reactivity extends to other dipolarophiles such as nitriles and isocyanides. numberanalytics.combeilstein-journals.org

The reaction of azides with nitriles can lead to the formation of tetrazoles. This transformation is a well-established method for synthesizing these five-membered heterocyclic rings. The reactivity in these cycloadditions can be influenced by the electronic properties of both the azide and the nitrile.

Isocyanides also serve as dipolarophiles in reactions with azides. acs.org The interaction between an azide and an isocyanide can lead to several potential outcomes, including the formation of new heterocyclic structures. The specific products formed can depend on the reaction conditions and the structure of the reactants. For instance, intramolecular reactions between an azide and an isocyanide functionality within the same molecule can lead to complex nitrogen-containing heterocycles. acs.org

The table below summarizes the general reactivity of aryl azides with these dipolarophiles.

| Dipolarophile | Product Type | Reaction Class |

| Nitriles | Tetrazoles | 1,3-Dipolar Cycloaddition |

| Isocyanides | Various Heterocycles | Cycloaddition |

Transformations of the Azide Moiety

The azide group in this compound is a versatile functional group that can be converted into other important chemical entities. The following sections explore some of these key transformations.

Catalytic and Stoichiometric Reduction to Amino Derivatives

A significant and widely utilized transformation of aryl azides is their reduction to the corresponding primary amines. masterorganicchemistry.com This reaction is a valuable synthetic method because it provides a reliable way to introduce an amino group. masterorganicchemistry.comresearchgate.net

Several methods exist for the reduction of azides, including both catalytic and stoichiometric approaches. wikipedia.org Catalytic hydrogenation is a common and efficient method for this conversion. acs.orgcolab.ws In this process, the azide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netcolab.ws

Stoichiometric reducing agents can also be employed. For example, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting azides to amines. acs.org Another well-known method is the Staudinger reaction, which involves the use of a phosphine (B1218219), like triphenylphosphine (B44618), to reduce the azide. wikipedia.org

The reduction of this compound yields 2,5-dimethylaniline. This transformation is summarized in the table below.

| Reagent/Method | Product | Reaction Type |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2,5-Dimethylaniline | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dimethylaniline | Reduction |

| Staudinger Reaction (e.g., PPh₃) | 2,5-Dimethylaniline | Reduction |

Nucleophilic Displacement Reactions of the Azide Group

The azide ion is recognized as an excellent nucleophile in substitution reactions. masterorganicchemistry.com In the context of synthesizing aryl azides, a common method involves the displacement of a suitable leaving group on an aromatic ring by an azide source, such as sodium azide. wikipedia.org This is often achieved through the reaction of a diazonium salt with sodium azide. wikipedia.org

Conversely, while the azide group can be introduced via nucleophilic substitution, it is generally not a good leaving group in nucleophilic aromatic substitution reactions on an unactivated aromatic ring. The C-N bond in aryl azides is relatively strong, and the loss of the azide ion as a leaving group is not typically favored under standard nucleophilic aromatic substitution conditions. However, under specific conditions or with certain catalysts, reactions involving the displacement of the azide group may be possible.

Rearrangement Reactions and Fragmentations

Aryl azides like this compound can undergo rearrangements and fragmentations, particularly when subjected to heat or light. These reactions often proceed through highly reactive intermediates.

Thermally Induced Nitrogen Extrusion and Nitrene Generation

Upon thermal decomposition, aryl azides readily lose a molecule of dinitrogen (N₂). wikipedia.org This process, known as nitrogen extrusion, leads to the formation of a highly reactive intermediate called an arylnitrene. nih.govoup.comlookchem.com In the case of this compound, thermolysis generates 2,5-dimethylphenylnitrene. studfile.net

The formation of the nitrene is a key step that opens up a variety of subsequent reaction pathways. nih.gov Nitrenes are electron-deficient species and can exist in either a singlet or a triplet electronic state, with their reactivity depending on the specific state. wikipedia.org

The table below outlines the initial step in the thermal decomposition of this compound.

| Reactant | Condition | Intermediate | Byproduct |

| This compound | Heat (Thermolysis) | 2,5-Dimethylphenylnitrene | N₂ |

Once generated, the 2,5-dimethylphenylnitrene can undergo a variety of intramolecular reactions. studfile.net These reactions are a consequence of the high reactivity of the nitrene intermediate. Intramolecular reactions are often favored over intermolecular processes because the reacting sites are held in proximity within the same molecule. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

One common fate of arylnitrenes is intramolecular C-H insertion. The nitrene can insert into a C-H bond of a neighboring alkyl group. For 2,5-dimethylphenylnitrene, this could involve insertion into one of the methyl groups, leading to the formation of a new five-membered ring.

Another possibility is intramolecular addition to an aromatic ring. The nitrene can add to the benzene (B151609) ring to form a strained azirine intermediate, which can then rearrange to form a seven-membered ring, an azepine. worktribe.com The specific products formed from the intramolecular reactions of 2,5-dimethylphenylnitrene will depend on the reaction conditions and the relative rates of the possible reaction pathways.

Curtius-Type Rearrangements of Acyl Azides and Isocyanate Formation (General Azide Chemistry)

While this compound is an aryl azide, a related and fundamental reaction of the broader azide family is the Curtius rearrangement, which involves acyl azides. This thermal decomposition converts an acyl azide into an isocyanate with the loss of nitrogen gas (N₂). The isocyanate is a versatile intermediate that can be readily transformed into amines, carbamates, and ureas upon reaction with nucleophiles like water, alcohols, or other amines, respectively.

The mechanism is believed to be a concerted process where the alkyl or aryl group (R) migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen. This concerted nature ensures that the stereochemistry of the migrating group is fully retained. Although an acyl nitrene was once postulated as an intermediate, the lack of typical nitrene side products in most Curtius rearrangements supports the concerted pathway.

Generation and Reactivity of Arylnitrenium Ions via Acid-Catalyzed Pathways

Aryl azides, including this compound, can be activated by strong acids to generate highly electrophilic arylnitrenium ions. In the presence of acids such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TFMSA, triflic acid), the terminal nitrogen of the azide group is protonated. This protonated intermediate readily loses a molecule of nitrogen gas to form the corresponding arylnitrenium ion. scielo.brscielo.brresearchgate.net

These arylnitrenium ions are potent electrophiles and can participate in various reactions, most notably intramolecular electrophilic aromatic substitution. scielo.br When an aryl azide possesses a suitable ortho-substituent, the generated nitrenium ion can attack a proximate C-H bond or a π-system, leading to the formation of fused nitrogen-containing heterocycles such as indoles and azepines. scielo.brresearchgate.net The choice of acid and the specific substituents on the aromatic ring can influence the reaction pathway and product yields. scielo.br For instance, studies on various ortho-substituted aryl azides have shown that less acidic TFA can sometimes provide better yields for cyclized products compared to the stronger TFSA, depending on the substrate. scielo.br

| Aryl Azide Substrate | Acid Catalyst | Product(s) | Yield (%) | Reference |

| trans-2-Azidostilbene | Triflic Acid (TFSA) | 2-Phenyl-1H-indole | 85 | scielo.br |

| Ethyl 3-(2-azidophenyl)propenoate | Trifluoroacetic Acid (TFA) | Ethyl 1H-indole-2-carboxylate | 49 | scielo.br |

| Ethyl E-2-azido-3-phenylpropenoate | Trifluoroacetic Acid (TFA) | Ethyl 1H-indole-2-carboxylate | 52 | scielo.br |

| 2-Azido-2'-methylbiphenyl | Triflic Acid (TFSA) | N-Methylcarbazole | 83 | scielo.br |

This table presents a selection of acid-catalyzed cyclization reactions of ortho-substituted aryl azides, demonstrating the formation of fused N-heterocycles via arylnitrenium ion intermediates.

Transition Metal-Catalyzed Amination and Annulation of Aromatic C-H Bonds

Aryl azides are powerful nitrogen sources in transition metal-catalyzed reactions for forming C–N bonds. These methods offer efficient and atom-economical routes to anilines and N-heterocycles by directly functionalizing C–H bonds, avoiding the need for pre-functionalized substrates often required in traditional cross-coupling reactions like the Buchwald-Hartwig amination. ibs.re.krnih.gov Catalysts based on rhodium, palladium, iron, and iridium are particularly effective in mediating these transformations. dovepress.com

Synthesis of N-Containing Heterocycles from Azidoarenes

Transition metal catalysis enables the synthesis of a wide array of nitrogen-containing heterocycles from aryl azides through intramolecular C–H amination or intermolecular annulation reactions. grantome.com Rhodium and iron complexes, for example, can catalyze the intramolecular C–H amination of aryl azides to produce indolines and other fused cyclic sulfonamides. researchgate.netacs.org

Furthermore, intermolecular reactions between aryl azides and coupling partners like alkynes provide access to important heterocyclic cores. dovepress.com Palladium-catalyzed reactions of 2-alkynyl arylazides can lead to indoles, while rhodium-catalyzed [4+2] annulation of arenes with azides can form substituted anilines that may serve as precursors to other heterocycles. orgsyn.orgrsc.org These catalytic systems often exhibit high functional group tolerance and provide synthetically valuable products under relatively mild conditions. ibs.re.kr

| Catalyst System | Azide Substrate | Coupling Partner | Product Type | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Benzo[h]quinoline | Sulfonyl Azide | N-Arylated Amine | orgsyn.org |

| Pd(OAc)₂ / Ligand | 2-Iodoaniline derivative -> Azide | Internal Alkyne | Indole | dovepress.com |

| Fe(II) Triflate | o-Alkynyl Aryl Azide | - (Intramolecular) | Indole | dovepress.com |

| Ru(TPP)(NAr)₂ | Aryl Azide | Phenylacetylene | C3-Substituted Indole | researchgate.net |

| Pd(OAc)₂ | 2-Alkynyl Arylazide | Thioacetamide | Pyrroloindoline | rsc.org |

This table showcases representative examples of transition metal-catalyzed syntheses of N-heterocycles using aryl azides as the nitrogen source.

Role of Metal-Nitrenoid Intermediates in Catalytic Cycles

The central mechanistic feature of transition metal-catalyzed aminations with aryl azides is the formation of a metal-nitrenoid (or metal-imido) intermediate. drivergroupchemistry.comnih.gov The catalytic cycle typically begins with the coordination of the aryl azide to the active metal center. This is followed by the irreversible extrusion of dinitrogen (N₂), a thermodynamically favorable step, to generate the key metal-nitrenoid species. nih.gov This intermediate is a metal complex containing a metal-nitrogen multiple bond, and its reactivity is tunable by the choice of metal, ligands, and the electronic properties of the aryl azide. nih.gov

In rhodium-catalyzed C-H amination, for example, a rhodacycle is first formed via C-H activation of the substrate. The aryl azide then coordinates to this intermediate, loses N₂, and forms a Rh(V)-nitrenoid species. acs.orgnih.gov This electrophilic nitrenoid undergoes migratory insertion into the rhodium-carbon bond, forming the C–N bond. Subsequent protodemetalation releases the aminated product and regenerates the active Rh(III) catalyst, closing the catalytic cycle. researchgate.net

Advanced Spectroscopic and Computational Methodologies for Structural and Mechanistic Elucidation of 2 Azido 1,4 Dimethylbenzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-azido-1,4-dimethylbenzene, both ¹H and ¹³C NMR provide critical data for confirming the isomeric and structural integrity of the compound.

In the ¹H NMR spectrum, the protons on the aromatic ring and the methyl groups will exhibit distinct chemical shifts. Due to the asymmetry introduced by the azide (B81097) group at the C2 position, the three aromatic protons and the two methyl groups are chemically non-equivalent. The proton environment is influenced by the electron-withdrawing nature of the azide group and the electron-donating nature of the methyl groups. The aromatic region would be expected to show three distinct signals, likely appearing as multiplets due to spin-spin coupling. The two methyl groups, being in different environments (one ortho and one meta to the azide), would appear as two separate singlets. docbrown.info

The ¹³C NMR spectrum provides further confirmation of the structure. It would display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the azide group (C2) would be significantly influenced by the nitrogen moiety. The chemical shifts of the aromatic carbons are determined by the substitution pattern, allowing for unambiguous assignment. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects in substituted benzene (B151609) derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | ~2.3 | ~20 |

| C4-CH₃ | ~2.2 | ~18 |

| H3 | ~7.0-7.2 | - |

| H5 | ~6.9-7.1 | - |

| H6 | ~6.9-7.1 | - |

| C1 | - | ~138 |

| C2 | - | ~140 |

| C3 | - | ~130 |

| C4 | - | ~135 |

| C5 | - | ~128 |

| C6 | - | ~125 |

Vibrational Spectroscopy (IR, Raman) for Azide and Aromatic Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups within a molecule. These methods are complementary, as molecular vibrations can be either IR or Raman active, or both, based on the change in dipole moment or polarizability, respectively. arkat-usa.org

For this compound, the most diagnostic feature is the azide moiety. The asymmetric stretching vibration (νas) of the N₃ group gives rise to a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2100-2160 cm⁻¹. irdg.org The corresponding symmetric stretch (νs) is often weaker in the IR spectrum but can be strong in the Raman spectrum, appearing around 1250-1350 cm⁻¹. irdg.org

The aromatic p-xylene (B151628) core also presents characteristic vibrational bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. ias.ac.in C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, provide a fingerprint for the 1,2,4-trisubstituted ring system. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman | Medium to Strong |

| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | IR | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1400 - 1600 | IR, Raman | Medium to Strong |

| Azide (N₃) Symmetric Stretch | 1250 - 1350 | Raman | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | IR | Strong |

Mass Spectrometry for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₉N₃), the molecular weight is 147.18 g/mol . nih.gov

Upon electron impact ionization (EI), the primary and most characteristic fragmentation pathway for aryl azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. libretexts.orguni-saarland.de This process generates a highly reactive nitrene radical cation [C₈H₉N]⁺• at m/z 119. This initial fragmentation is often so efficient that the molecular ion peak [M]⁺• at m/z 147 may be weak or even absent.

The resulting nitrene fragment (m/z 119) can then undergo further fragmentation. Common subsequent losses for aromatic systems include the loss of a hydrogen atom to form an ion at m/z 118, or the expulsion of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 92. Fragmentation of the methyl groups can also occur. The fragmentation pattern of the underlying xylene structure, such as the loss of a methyl radical (CH₃•, 15 Da) to form a stable tropylium-like cation, can also be observed. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Lost Neutral Fragment |

| 147 | [C₈H₉N₃]⁺• (Molecular Ion) | - |

| 119 | [C₈H₉N]⁺• | N₂ |

| 118 | [C₈H₈N]⁺ | N₂, H• |

| 104 | [C₇H₆N]⁺ | N₂, CH₃• |

| 92 | [C₇H₇]⁺ | N₂, HCN |

Electronic Structure and Reaction Mechanism Calculations

Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) for Energetic and Geometrical Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, and energetics of molecules. By employing functionals such as B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-31G(d) or larger), researchers can perform geometry optimizations to find the lowest energy conformation of the molecule. acs.orgmdpi.com For this compound, this involves determining the preferred rotational orientation of the azide group relative to the benzene ring.

DFT calculations are also used to determine key energetic properties. The azide bond-cleavage energy can be calculated to predict the thermal stability of the compound and the activation energy required for the formation of the corresponding nitrene. acs.orgacs.org The presence of electron-donating methyl groups on the phenyl ring is expected to influence the electronic properties and stability of the azide compared to unsubstituted phenyl azide. acs.org Furthermore, DFT can be used to compute theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. faccts.de

Computational Modeling of Transition States and Intermediates in Azide Reactivity

A primary application of computational modeling is to elucidate complex reaction mechanisms by locating and characterizing transition states and reactive intermediates. For aryl azides, a key reaction is the thermal or photochemical decomposition to form a highly reactive nitrene intermediate. researchgate.netrsc.org

Computational methods can model this process, calculating the energy barrier for N₂ extrusion and characterizing the resulting singlet and triplet nitrene species. nih.gov These intermediates are pivotal, as their subsequent reactions (e.g., C-H bond insertion, ring expansion to a dehydroazepine, or intermolecular reactions) define the chemical behavior of the parent azide. rsc.org

Furthermore, the reactivity of this compound in reactions such as 1,3-dipolar cycloadditions can be explored. DFT calculations can model the transition states for the reaction with various dipolarophiles, predicting the regioselectivity and activation barriers. acs.orgresearchgate.netarkat-usa.org This allows for a detailed understanding of how the electronic nature of the substituted phenyl azide controls its reactivity in synthetically important transformations. acs.org

Applications in Contemporary Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Architectures

As a stable and readily accessible organic azide (B81097), 2-Azido-1,4-dimethylbenzene serves as a fundamental building block for the synthesis of more intricate molecular structures. Its dimethyl-substituted phenyl ring provides a rigid scaffold that can be incorporated into larger, functional molecules.

Organic azides are foundational in the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.com The primary route for this is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and a dipolarophile, most commonly an alkyne, to form a five-membered heterocyclic ring. wiley.com

This compound is an ideal substrate for these reactions. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," it can react with terminal alkynes to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. acs.org This modular approach allows for the straightforward linking of the 2,5-dimethylphenyl moiety to a vast array of other molecular fragments.

The azide group in this compound is a synthetic equivalent of an amino group, offering a pathway to various functionalized derivatives.

One of the most common transformations is the reduction of the azide to a primary amine, yielding 2-Amino-p-xylene. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or the Staudinger reduction using a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis. smolecule.com This provides access to an important class of aromatic amines that are themselves versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. smolecule.com

Additionally, the azide functionality can participate in other transformations like the aza-Wittig reaction or serve as a precursor for nitrene chemistry, enabling the synthesis of a diverse range of compounds from a single starting material. smolecule.comsemanticscholar.org

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Huisgen [3+2] Cycloaddition | Alkyne | 1,2,3-Triazole | Modular synthesis of complex heterocycles. wiley.comacs.org |

| Nitrene Formation/Insertion | Heat or UV Light | Fused Heterocycles | Access to polycyclic aromatic systems. organic-chemistry.orgsemanticscholar.org |

| Reduction (e.g., Staudinger) | Phosphine, H₂O / H₂, Catalyst | Primary Amine | Synthesis of valuable aromatic amine intermediates. smolecule.com |

Modular Synthesis of Polycyclic and Fused Heterocyclic Compounds

Functionalization of Polymeric Systems and Advanced Materials

The reactivity of the azide group extends beyond small-molecule synthesis into the realm of materials science, where it is used to modify and enhance the properties of polymers and surfaces.

Aryl azides are widely employed as cross-linking agents to improve the mechanical and thermal stability of polymers. mdpi.com The cross-linking process is typically initiated by heat or UV light, which causes this compound to decompose and form a nitrene. semanticscholar.org This highly reactive intermediate can then form covalent bonds by inserting into C-H bonds of adjacent polymer chains or adding across double bonds. semanticscholar.orgmdpi.com

This method is particularly valuable because it does not require the polymer itself to have specific functional groups, as C-H bonds are ubiquitous. The use of bis-azides or polymers functionalized with azide groups is a common strategy for creating robust polymer networks. mdpi.com This technique is applied in various fields, including the fabrication of photoresists for microelectronics and enhancing the stability of active layers in organic electronic devices like organic solar cells (OSCs) and light-emitting diodes (LEDs). semanticscholar.orgmdpi.com

The ability to precisely control the chemical composition of a material's surface is crucial for applications ranging from biomedical devices to microfluidics. "Click chemistry" provides a powerful tool for this purpose, and this compound is a suitable reagent for such surface modifications. researchgate.netnih.gov

In a typical approach, a substrate surface (e.g., glass, silicon, or a polymer film) is first modified to introduce terminal alkyne groups. The surface is then exposed to a solution containing this compound and a copper(I) catalyst. The azide groups react specifically and efficiently with the surface-bound alkyne groups, covalently attaching the 2,5-dimethylphenyl moiety to the surface. acs.org This process, known as interface engineering, can be used to tune surface properties such as hydrophobicity, biocompatibility, or to immobilize specific molecules for sensing applications. researcher.lifersc.org The reliability and orthogonality of the click reaction ensure that the modification occurs only where intended, without side reactions. researchgate.net

Controlled Polymer Cross-linking and Network Formation

Bioconjugation Strategies in Chemical Biology

The azide group is considered bioorthogonal, meaning it does not typically react with biological molecules or interfere with native biochemical processes. This property makes aryl azides like this compound exceptionally useful for bioconjugation—the process of linking molecules to biological targets such as proteins, nucleic acids, or cells. rsc.orgru.nl

There are two primary click chemistry strategies for bioconjugation involving azides:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is widely used to label biomolecules that have been engineered to contain an alkyne group. nih.govresearchgate.net While effective, the potential cytotoxicity of the copper catalyst can be a limitation for applications in living systems. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, this "copper-free" click reaction uses a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne accelerates the cycloaddition with an azide, allowing the reaction to proceed under physiological conditions without a toxic catalyst, making it ideal for labeling molecules in live cells and organisms. rsc.orgnih.govacs.org

Another important bioorthogonal reaction is the Staudinger Ligation , which involves the reaction of an azide with a specifically engineered triarylphosphine. rsc.orgacs.org This reaction forms a stable amide bond and is also used for labeling in biological contexts.

In these strategies, this compound could be incorporated into a probe molecule or drug, which could then be "clicked" onto a biomolecule of interest for applications in diagnostics, imaging, or drug delivery. nih.govresearchgate.net

Table 2: Comparison of Azide-Based Bioconjugation Strategies

| Strategy | Key Reactants | Catalyst | Speed | Bio-orthogonality |

|---|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Very Fast | Good (catalyst can be toxic) nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., Cyclooctyne) | None | Fast | Excellent rsc.orgacs.org |

| Staudinger Ligation | Azide + Engineered Phosphine | None | Moderate | Excellent rsc.orgacs.org |

Ligand Design and Catalytic System Development Based on Azidoarene Scaffolds

The azide group of this compound provides a versatile chemical handle for the synthesis of advanced ligands used in transition metal catalysis. The primary strategy involves using the azide-alkyne cycloaddition reaction to covalently link the azidoarene scaffold to other molecular fragments, thereby creating multidentate or electronically-tuned ligands. mdpi.com

The resulting 1,2,3-triazole ring formed from the "click" reaction is not merely a linker; it is a stable, aromatic heterocycle that can itself act as a coordinating N-donor ligand for a variety of transition metals. mdpi.com This approach allows for the modular and highly efficient synthesis of complex ligand architectures from simple, readily available building blocks.

Research has shown that azido-functionalized frameworks can be converted into multidentate ligands. For instance, an azido-substituted laddersiloxane was transformed via click chemistry with 2-ethynylpyridine (B158538) to yield a multidentate ligand containing four 2-triazole-pyridyl moieties. This ligand, when complexed with copper, formed a catalytic system that exhibited excellent activity and selectivity in the oxidative dehydrogenation of primary alcohols. mdpi.com This demonstrates the principle that an azide group on a stable scaffold—such as the dimethylbenzene core of this compound—can be used to construct effective ligands for catalysis.

By systematically varying the alkyne component clicked onto the this compound scaffold, a library of ligands can be rapidly synthesized. This modularity facilitates the fine-tuning of steric and electronic properties of the resulting metal complex to optimize its catalytic performance for a specific chemical transformation. Aryl amination reactions, for example, heavily rely on palladium catalysts supported by sophisticated phosphine ligands, and new ligand designs are constantly sought to improve reaction scope and efficiency. mit.edu The triazole-based ligands derived from azidoarenes offer a promising platform for developing novel catalysts for such cross-coupling reactions and other important organic transformations. muni.cz

The following table summarizes representative catalytic systems developed from azidoarene-derived scaffolds, illustrating the potential applications for ligands synthesized from this compound.

| Ligand Scaffold | Metal Center | Catalyzed Reaction | Key Feature/Finding |

| Triazole-pyridyl moieties on a laddersiloxane backbone | Copper (I) | Oxidative Dehydrogenation of Alcohols | The catalytic system showed high efficiency and remarkable selectivity for primary alcohols over secondary alcohols. mdpi.com |

| Immobilized Cu(I) on a polymer support | Copper (I) | Azide-Alkyne Cycloaddition (CuAAC) | The catalytic system proved to be stable, reusable, and highly active for producing 1,2,3-triazole compounds in quantitative yields. muni.cz |

| BrettPhos-type phosphine ligand | Palladium | C-N Cross-Coupling (Aryl Amination) | Advanced ligands enable the coupling of a broad range of amines and aryl halides, often under milder conditions than previously possible. mit.edu |

| Chiral Salen-type backbone with cationic imidazolium | Copper (II) | 1,4-Addition to Nitroolefins | Demonstrates the use of complex, charged ligands to control stereoselectivity in carbon-carbon bond formation. acs.org |

Future Research Directions and Emerging Trends in 2 Azido 1,4 Dimethylbenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of aryl azides into valuable nitrogen-containing compounds is a cornerstone of synthetic chemistry. Future research will heavily focus on creating novel catalytic systems that offer superior reactivity and selectivity for reactions involving 2-azido-1,4-dimethylbenzene. A primary area of investigation is the direct C-H amination, where a C-H bond is converted into a C-N bond.

Recent breakthroughs have seen the use of various transition metal catalysts for C-H amination with aryl azides. For instance, rhodium(III) complexes have been shown to catalyze the direct amination of arenes with sulfonyl azides, proceeding through a C-H activation mechanism. rsc.org Similarly, cobalt(III) imido complexes have demonstrated catalytic C-H amination capabilities, with the reaction mechanism suggested to involve a stepwise hydrogen atom abstraction followed by radical recombination. mdpi.com The efficacy of these cobalt catalysts can be enhanced by manipulating the geometry of the metal imido intermediate. mdpi.com

A significant development is the use of dual catalytic systems. For example, a combination of a chiral ruthenium complex and a phosphine (B1218219) has been effective in the enantioselective intramolecular C-H amination of aliphatic azides. scielo.bracs.org In this system, the phosphine activates the azide (B81097), and the ruthenium complex facilitates the stereocontrolled C-N bond formation. scielo.bracs.org Iron-based catalysts are also emerging as a cost-effective and environmentally benign option for C-H amination reactions. nih.gov

Future work with this compound will likely involve adapting and optimizing these catalytic systems. The electronic properties of the dimethyl-substituted phenyl ring will influence the reactivity, and catalysts will need to be tailored accordingly. Research will aim to achieve higher turnover numbers, broader substrate scope, and exquisite control over regioselectivity and stereoselectivity. A study involving the reaction of a ruthenium bisammine complex with the isomeric 2-azido-1,3-dimethylbenzene (B1266390) has already shown the potential for high catalytic activity in this class of compounds. rsc.org

| Catalyst System | Reaction Type | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Rhodium(III) Complexes | Direct C-H Amination | Operates under mild conditions without external oxidants. | Selective functionalization of C-H bonds on the aromatic ring or adjacent alkyl groups. | rsc.org |

| Cobalt(III) Imido Complexes | C-H Amination | Geometry of the metal imido intermediate influences reactivity. | Tunable reactivity for various C-H amination reactions. | mdpi.com |

| Dual Ruthenium/Phosphine System | Enantioselective Intramolecular C-H Amination | Combines azide activation with stereocontrolled C-N bond formation. | Synthesis of chiral nitrogen-containing heterocycles. | scielo.bracs.org |

| Iron-based Catalysts | C-H Amination | Cost-effective and environmentally benign. | Sustainable synthesis of substituted anilines and other nitrogenous compounds. | nih.gov |

| Ruthenium Bisammine Complex | Reaction with Aryl Azides | High catalytic activity observed with 2-azido-1,3-dimethylbenzene. | Promising for various catalytic transformations of this compound. | rsc.org |

Integration of Green Chemistry Principles in Azidoarene Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic route design, and the chemistry of this compound is no exception. A key advantage of using azides as nitrogen sources in many reactions is the formation of dinitrogen (N₂) as the sole byproduct, which is environmentally benign. acs.org

Future research will focus on developing greener synthetic routes to this compound itself. This includes moving away from traditional methods that may use hazardous reagents and generate significant waste. For example, the synthesis of aryl azides from diazonium salts has been optimized to proceed in water at room temperature, offering a more environmentally friendly alternative. rsc.org Another approach involves the use of polymer-supported reagents, which can be easily recovered and recycled, minimizing waste. scielo.br For instance, a polymer-supported dibutylstannyl azide has been used for the one-pot synthesis of aryl azides from anilines. scielo.br

The choice of solvent is another critical aspect of green chemistry. Research into using biodegradable and non-toxic solvents is ongoing. In the context of "click" chemistry, a powerful application of azides, reactions are often performed in water or other green solvents. acs.org The use of p-xylene (B151628), the precursor to this compound, as a solvent in some catalytic reactions also presents an interesting case for process intensification, although its environmental profile must be carefully considered. mpg.dersc.orgcam.ac.uk

The development of catalytic processes that are both efficient and operate under mild conditions is a central goal. Nickel-catalyzed redox-neutral imination of alcohols with azides provides a waste-free, atom-economical alternative to traditional methods like the Staudinger/Aza-Wittig reaction, which generates stoichiometric phosphine oxide waste. mpg.dersc.orgcam.ac.uk

| Green Chemistry Principle | Application in Aryl Azide Chemistry | Example relevant to this compound | Reference |

|---|---|---|---|

| Atom Economy | Use of azides as nitrogen sources, releasing N₂ as the only byproduct. | Catalytic amination reactions. | acs.org |

| Safer Solvents and Auxiliaries | Performing reactions in water or other environmentally benign solvents. | Synthesis of aryl azides in water. | rsc.org |

| Use of Renewable Feedstocks | While not yet prevalent for this specific compound, a long-term goal is the synthesis from renewable sources. | General trend in chemical manufacturing. | |

| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste. | Use of polymer-supported catalysts and base-metal catalysts. | scielo.brmpg.dersc.orgcam.ac.uk |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Room-temperature synthesis of aryl azides from diazonium salts. | rsc.org |

Exploration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. The synthesis of organic azides, which can be hazardous and potentially explosive, is particularly well-suited for flow chemistry. rsc.org Continuous flow reactors allow for the safe generation and in-situ use of reactive intermediates, minimizing the risks associated with their accumulation. cam.ac.uk

Researchers have developed flow processes for the synthesis of both alkyl and aryl azides with high conversions. rsc.org These processes can be integrated into multistep sequences, allowing for the automated synthesis of complex molecules. rsc.org For example, a flow process for the synthesis of aminocyanotriazoles has been developed, which incorporates azide synthesis and in-line purification. rsc.org The use of monolithic triphenylphosphine (B44618) reagents in flow systems facilitates the purification of products from Staudinger reactions. rsc.org

Future research will likely see the development of dedicated flow chemistry protocols for the synthesis of this compound and its subsequent transformations. Automated synthesis platforms, which can perform multistep syntheses with minimal human intervention, will become increasingly important. acs.orgmpg.denih.gov These platforms can be used to rapidly screen reaction conditions and synthesize libraries of compounds for various applications. The development of automated systems for the safe production of organic azides from primary amines using pre-packed capsules is a significant step in this direction. acs.orgnih.gov

| Advantage | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and precise control over reaction parameters minimize the risk of hazardous events. | Safe handling of the potentially explosive azide functional group. | rsc.org |

| Improved Efficiency | Rapid heat and mass transfer lead to faster reaction times and higher yields. | More efficient synthesis and derivatization. | cam.ac.uk |

| Scalability | Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel. | Facilitates the production of larger quantities for industrial applications. | mpg.de |

| Automation | Flow systems can be easily automated for multistep synthesis and high-throughput screening. | Rapid optimization of reaction conditions and synthesis of derivative libraries. | acs.orgmpg.dersc.orgnih.gov |

Discovery of Unprecedented Reaction Pathways and Synthetic Applications

The rich chemistry of the azide functional group provides fertile ground for the discovery of new reaction pathways. The thermal and photochemical decomposition of aryl azides to form highly reactive nitrene intermediates is a well-established area of study, but there is still much to explore. Current time information in Vanderburgh County, US. The fate of the initially formed singlet nitrene, which can undergo intersystem crossing to the triplet state or rearrange to other reactive species, is influenced by the substitution pattern on the aromatic ring and the reaction conditions. finerchem.com

For this compound, the presence of two methyl groups will influence the electronic and steric properties of the resulting nitrene, potentially leading to unique reactivity. For instance, photolysis of aryl azides can lead to the formation of azepines through ring expansion. finerchem.com The specific substitution pattern of this compound could favor or disfavor this pathway compared to other aryl azides.

Computational studies are becoming increasingly powerful in predicting and understanding reaction mechanisms. Quantum chemistry models have been used to simulate the thermal decomposition of azides, identifying the lowest energy pathways and predicting kinetic rate expressions. Current time information in Vanderburgh County, US. Such studies can guide experimental work towards the discovery of new reactions.

The reaction of aryl azides with strong acids can lead to the formation of nitrenium ions, which are also highly reactive intermediates. iucr.org These can undergo intramolecular cyclization to form fused nitrogen heterocycles. iucr.org Exploring the reactivity of this compound under these conditions could lead to novel heterocyclic structures.

Furthermore, the development of new "click" reactions and other bioorthogonal transformations involving azides continues to be an active area of research. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-known, new cycloaddition reactions and other ligations are constantly being discovered. colab.ws

Advanced Characterization Techniques for In Situ Monitoring of Azide Reactions

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced characterization techniques that allow for the in-situ monitoring of reactions are therefore of paramount importance. These techniques provide real-time information about the formation of intermediates and products, allowing for a detailed kinetic and mechanistic analysis.

For reactions involving this compound, several spectroscopic techniques are particularly well-suited for in-situ monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions in solution. Recent advances, such as the use of hyperpolarization techniques, can enhance the sensitivity of NMR, allowing for the detection of low-concentration intermediates. colab.ws The ¹H NMR spectrum of 1,4-dimethylbenzene shows distinct signals for the aromatic and methyl protons, which would be altered upon introduction of the azide group and during subsequent reactions, providing a clear handle for monitoring transformations.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is also highly valuable. The azide functional group has a strong and characteristic asymmetric stretching vibration, typically observed in the IR spectrum around 2100 cm⁻¹. evitachem.commdpi.com Monitoring the disappearance of this band and the appearance of new bands corresponding to the product provides a direct measure of the reaction progress. In-situ Raman spectroscopy has been used to monitor reactions in p-xylene, demonstrating its applicability to systems relevant to this compound. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates that may be involved in certain reaction pathways, such as those initiated by photochemical or thermal decomposition of the azide.

| Technique | Information Provided | Application to this compound Chemistry | Reference |

|---|---|---|---|

| In-situ NMR Spectroscopy | Real-time tracking of reactant consumption and product formation; identification of intermediates. | Kinetic and mechanistic studies of catalytic and stoichiometric reactions. | colab.ws |

| In-situ IR/Raman Spectroscopy | Monitoring of specific functional groups, such as the azide stretch. | Real-time analysis of reaction progress and identification of transient species. | evitachem.commdpi.comresearchgate.net |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. | Mechanistic studies of reactions involving nitrene or other radical species. | |

| Computational Chemistry | Prediction of reaction pathways, transition states, and kinetic parameters. | Guiding experimental design and interpreting mechanistic data. | Current time information in Vanderburgh County, US. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Azido-1,4-dimethylbenzene, and what safety considerations are critical during its synthesis?

- Methodological Answer : The synthesis typically involves diazotization of 2-amino-1,4-dimethylbenzene followed by azide substitution. Safety protocols must address the inherent instability of azide groups, including strict temperature control (<0°C), inert atmosphere (e.g., N₂), and avoidance of metal catalysts to prevent explosive decomposition . Characterization via -NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) and IR spectroscopy (azide stretch ~2100 cm⁻¹) is essential to confirm purity.

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed to monitor decomposition temperatures. Controlled heating rates (e.g., 5°C/min) in inert environments can mitigate risks. Conflicting data on decomposition pathways (e.g., exothermic vs. endothermic profiles) may arise from impurities or solvent residues; thus, iterative purification (e.g., column chromatography) and replicate trials are advised .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides precise molecular ion confirmation (expected [M+H]⁺ = 163.0742). -NMR can differentiate positional isomers via methyl group shifts (e.g., 1,4-dimethyl vs. 1,3-dimethyl analogs). Cross-validation with X-ray crystallography is recommended for absolute structural assignment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for azide-alkyne cycloadditions. Comparative analysis of activation energies (ΔG‡) between 2-azido and para-substituted analogs may explain regioselectivity discrepancies. Experimental validation via kinetic studies (e.g., reaction half-life measurements) is critical to resolve contradictions between computational and empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.